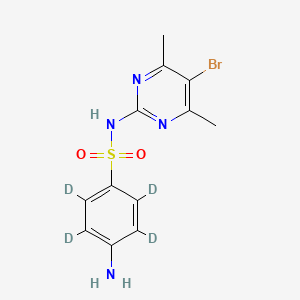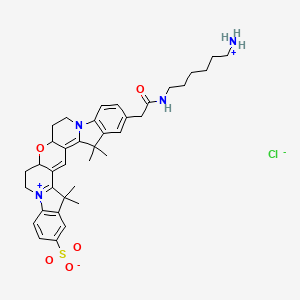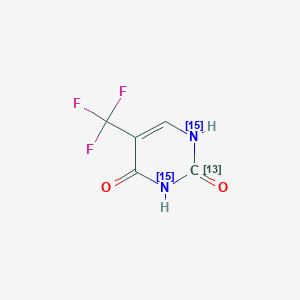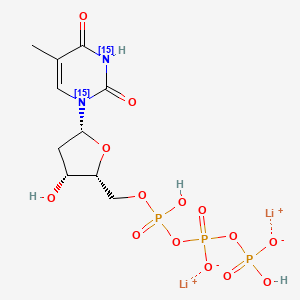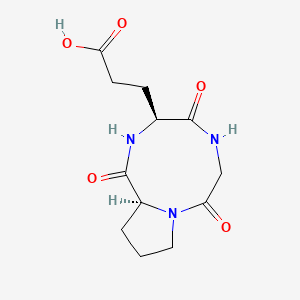
Inosine-15N4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Inosine-15N4 is synthesized by incorporating stable heavy isotopes of nitrogen into inosine. The process involves the use of nitrogen-15 labeled precursors in the synthesis of inosine . The reaction conditions typically include controlled temperature and pH to ensure the incorporation of the isotope without degrading the inosine structure .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using bioreactors. The process starts with the fermentation of genetically modified microorganisms that can incorporate nitrogen-15 into inosine. The product is then purified using chromatography techniques to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Inosine-15N4 undergoes various chemical reactions, including:
Oxidation: Inosine can be oxidized to form hypoxanthine and uric acid.
Reduction: Reduction reactions can convert inosine to its corresponding nucleoside analogs.
Substitution: Inosine can undergo substitution reactions where the ribose moiety is replaced with other sugar analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include hypoxanthine, uric acid, and various inosine analogs .
Wissenschaftliche Forschungsanwendungen
Inosine-15N4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of nucleoside metabolism.
Biology: Employed in RNA editing studies to trace the incorporation of inosine into RNA molecules.
Medicine: Investigated for its potential neuroprotective and cardioprotective effects.
Industry: Utilized in the development of stable isotope-labeled compounds for drug development and pharmacokinetic studies.
Wirkmechanismus
Inosine-15N4 exerts its effects through several mechanisms:
RNA Editing: Inosine is incorporated into RNA molecules, altering their structure and function.
Metabolic Pathways: It participates in purine metabolism, being converted to hypoxanthine, xanthine, and uric acid.
Signaling Pathways: Inosine interacts with adenosine receptors, modulating various cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: Similar in structure but has an adenine base instead of hypoxanthine.
Guanosine: Contains a guanine base and is involved in similar metabolic pathways.
Xanthosine: Another purine nucleoside with a xanthine base.
Uniqueness
Inosine-15N4 is unique due to its nitrogen-15 labeling, which allows for precise tracing in metabolic and pharmacokinetic studies. This labeling provides a distinct advantage in research applications where understanding the detailed pathways and interactions of inosine is crucial .
Eigenschaften
Molekularformel |
C10H12N4O5 |
|---|---|
Molekulargewicht |
272.20 g/mol |
IUPAC-Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1/i11+1,12+1,13+1,14+1 |
InChI-Schlüssel |
UGQMRVRMYYASKQ-SHKQESLVSA-N |
Isomerische SMILES |
C1=[15N]C2=C(C(=O)[15NH]1)[15N]=C[15N]2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Kanonische SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


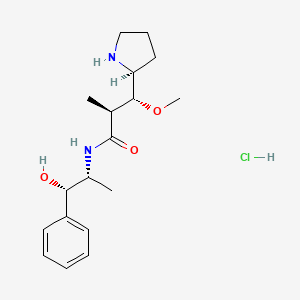
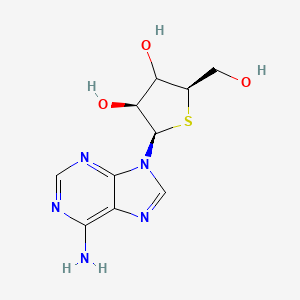
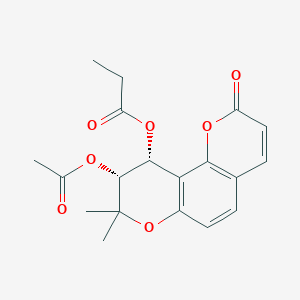

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)
![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)

![dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate](/img/structure/B12387331.png)
